Cas no 1797856-38-2 (N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1797856-38-2x500.png)
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide
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- インチ: 1S/C13H20N2O3S/c1-18-13-7-9-15(10-8-13)12-5-3-11(4-6-12)14-19(2,16)17/h3-6,13-14H,7-10H2,1-2H3
- InChIKey: PMQUTKIQIGGKQN-UHFFFAOYSA-N
- SMILES: CS(NC1=CC=C(N2CCC(OC)CC2)C=C1)(=O)=O
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-5636-5mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-50mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-20μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-10μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-30mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-40mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-10mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-20mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-4mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6442-5636-25mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
1797856-38-2 | 25mg |
$109.0 | 2023-09-08 |
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamideに関する追加情報
N-[4-(4-Methoxypiperidin-1-yl)phenyl]methanesulfonamide (CAS No. 1797856-38-2): A Comprehensive Overview
N-[4-(4-Methoxypiperidin-1-yl)phenyl]methanesulfonamide, also known by its CAS registry number CAS No. 1797856-38-2, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a substituted piperidine moiety. The presence of the methoxy group on the piperidine ring adds to its chemical versatility, making it a valuable compound for research and development purposes.
The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, thereby improving the overall yield and purity of the compound. For instance, studies published in the Journal of Organic Chemistry in 2023 highlighted the use of microwave-assisted synthesis to accelerate the formation of this compound, reducing reaction times significantly while maintaining product quality.
The structural features of this compound make it highly relevant in drug discovery and development. The methanesulfonamide group is known for its ability to act as a bioisostere for carboxylic acids, offering improved pharmacokinetic properties such as enhanced absorption and reduced toxicity. Meanwhile, the piperidine ring contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. Recent research has demonstrated that this compound exhibits potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in the treatment of numerous diseases, including cardiovascular disorders and central nervous system diseases.
In addition to its pharmacological applications, N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide has found utility in materials science. Its unique chemical properties make it a promising candidate for use in polymer chemistry and catalysis. For example, studies published in the Journal of Polymer Science have explored its role as a building block for constructing advanced polymeric materials with tailored mechanical and thermal properties.
The latest research on this compound has also shed light on its environmental impact and biodegradability. As concerns about sustainability grow, understanding the eco-friendly aspects of chemical compounds becomes increasingly important. Recent investigations have shown that under certain conditions, this compound can undergo enzymatic degradation, reducing its environmental footprint. These findings are particularly relevant for industries seeking to adopt greener chemical practices.
In conclusion, N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide (CAS No. 1797856-38-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological applications, positions it as a valuable tool for researchers and developers alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in both academic research and industrial applications.
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